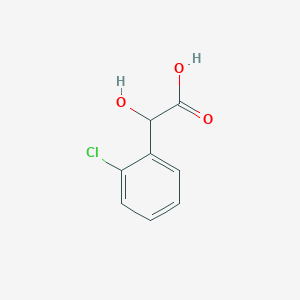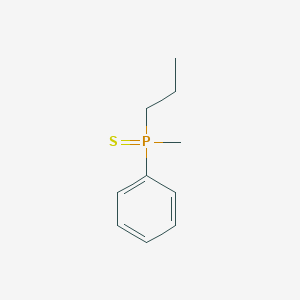
Methylphenylpropylphosphine sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphenylpropylphosphine sulfide, also known as VX, is a highly toxic chemical warfare agent that belongs to the family of organophosphorus compounds. It was first synthesized in the late 1950s by British chemist Ranajit Ghosh and was later developed for military use by the United States and other countries. VX is considered to be one of the most lethal nerve agents, and exposure to even small amounts can cause severe health effects.
Mechanism Of Action
Methylphenylpropylphosphine sulfide acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the muscarinic and nicotinic receptors and ultimately leading to paralysis and death.
Biochemical And Physiological Effects
Exposure to Methylphenylpropylphosphine sulfide can cause a range of symptoms, including miosis (constriction of the pupils), respiratory distress, convulsions, and death. The severity of the symptoms depends on the dose and route of exposure, as well as individual factors such as age and health status. Methylphenylpropylphosphine sulfide is highly toxic and can be lethal even at very low doses.
Advantages And Limitations For Lab Experiments
Methylphenylpropylphosphine sulfide is a highly toxic and dangerous compound, and its use in laboratory experiments is strictly regulated. However, its toxicity and mechanism of action make it a useful tool for studying the effects of nerve agents on the nervous system and developing new treatments and protective measures.
List of
Future Directions
1. Development of new antidotes and protective measures against nerve agents
2. Improved methods for detecting and decontaminating nerve agents
3. Further research on the mechanism of action of Methylphenylpropylphosphine sulfide and other nerve agents
4. Development of new methods for studying the effects of nerve agents on the nervous system
5. Exploration of the potential use of Methylphenylpropylphosphine sulfide and other nerve agents in medical research and therapy.
Synthesis Methods
The synthesis of Methylphenylpropylphosphine sulfide involves several steps, including the reaction of diethyl sulfate with 2-chloroethyl ethyl sulfide to form ethyl 2-diethylaminoethyl sulfide. This compound is then reacted with methylphosphonic dichloride to form methylphosphonic acid ethyl ester. Finally, the ester is reacted with phenylmagnesium bromide to form methylphenylpropylphosphine oxide, which is then reduced with hydrogen sulfide to form Methylphenylpropylphosphine sulfide.
Scientific Research Applications
Methylphenylpropylphosphine sulfide has been extensively studied for its toxicological effects and has been used as a model compound for the development of new antidotes and protective measures against nerve agents. Research has focused on understanding the mechanism of action of Methylphenylpropylphosphine sulfide and other nerve agents, as well as developing new methods for detecting and decontaminating these compounds.
properties
CAS RN |
13153-91-8 |
|---|---|
Product Name |
Methylphenylpropylphosphine sulfide |
Molecular Formula |
C10H15PS |
Molecular Weight |
198.27 g/mol |
IUPAC Name |
methyl-phenyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15PS/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
OFXOKQBYKIXSPO-UHFFFAOYSA-N |
SMILES |
CCCP(=S)(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCP(=S)(C)C1=CC=CC=C1 |
synonyms |
(-)-Methylphenylpropylphosphine sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



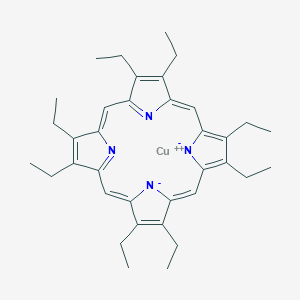
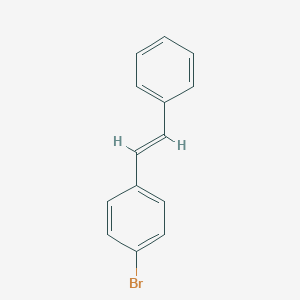
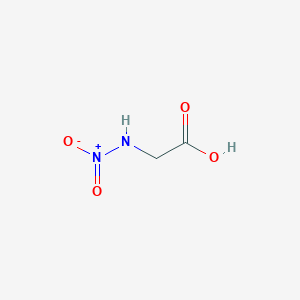
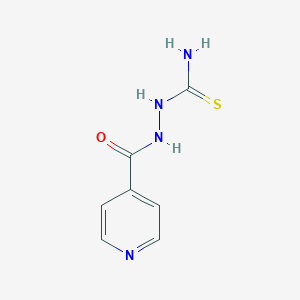
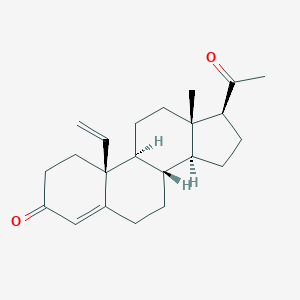
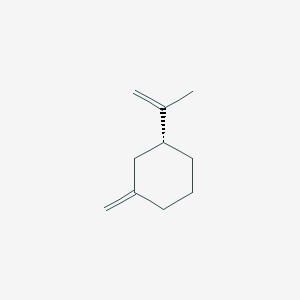
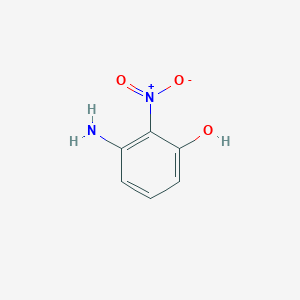
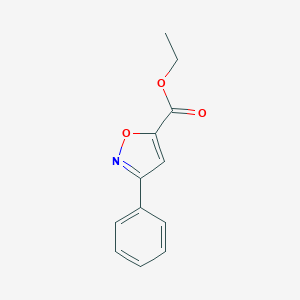
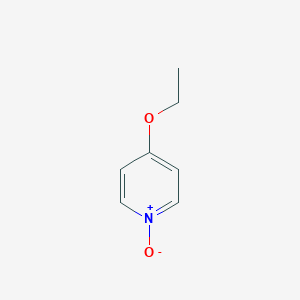
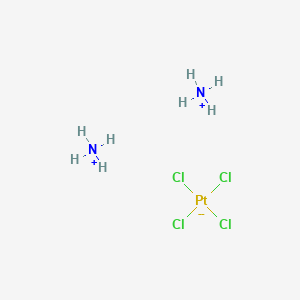
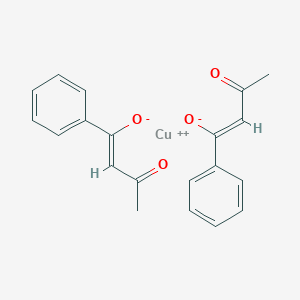
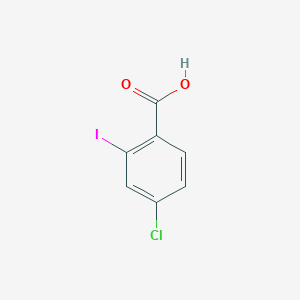
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
